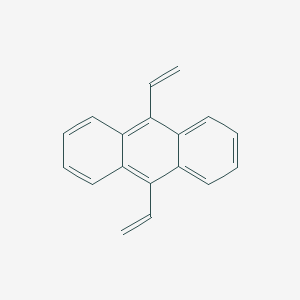

9,10-Divinylanthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

9,10-bis(ethenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h3-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZORFZODBFHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621638 | |

| Record name | 9,10-Diethenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18512-61-3 | |

| Record name | 9,10-Diethenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9,10 Divinylanthracene and Its Derivatives

Strategies for Direct Synthesis of the 9,10-Divinylanthracene Core

The direct formation of the this compound core can be achieved through several key chemical reactions. These methods primarily involve the creation of carbon-carbon double bonds at the 9 and 10 positions of the anthracene (B1667546) ring system.

Heck Coupling and Related Palladium-Catalyzed Approaches

The Heck coupling reaction is a prominent palladium-catalyzed method for the synthesis of this compound. This reaction typically involves the coupling of a haloanthracene, most commonly 9,10-dibromoanthracene (B139309) or 9,10-dichloroanthracene, with a vinyl source like ethylene (B1197577) or a vinylboronic acid derivative (Suzuki coupling).

New dendrimers have been synthesized using the Heck coupling reaction, with anthracene as the core and pyridine (B92270) as branches. sioc-journal.cn Another approach involves starting with the chloromethylation of anthracene to produce 9,10-bis(chloromethyl)anthracene. benthamopen.com This intermediate can then be converted to anthracene-9,10-dicarbaldehyde (B1207805), which serves as a precursor for further reactions. benthamopen.com The Heck reaction's mechanism involves the syn-addition of a palladium-organic species to a double bond. benthamopen.com However, in the case of this compound, the stereochemistry can hinder the necessary proximity for the insertion, preventing addition to the vinylic double bond. benthamopen.com

A variety of substituted 9,10-bis(styryl)anthracene derivatives have been synthesized in good yields via Heck coupling. researchgate.netresearchgate.net For instance, trisalkoxy substituted derivatives have been prepared using this method. researchgate.net The reaction of 9,10-dibromoanthracene with styrene (B11656) derivatives in the presence of a palladium catalyst is a common strategy. mdpi.com

| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| 9,10-dibromoanthracene, styrene | Pd(OAc)₂, K₃PO₄, DMA | (E)-9-styrylanthracene | 30 | mdpi.com |

| 9,10-bis(chloromethyl)anthracene, sodium, 2-nitropropane | DMSO, ethanol | anthracene-9,10-dicarbaldehyde | 83 | benthamopen.com |

| Trisalkoxy benzaldehyde, methyltriphenylphosphoniumbromide | K-tOBu, DCM | Trisalkoxy vinyl benzene | - | researchgate.net |

| 9,10-dibromoanthracene, Trisalkoxy vinyl benzene | Pd(OAc)₂, TBAB, Et₃N, DMF/Toluene | Trisalkoxy substituted 9,10-bis(styryl)anthracene | Good | researchgate.net |

Alternative Olefination Reactions for this compound Formation

Besides palladium-catalyzed methods, other olefination reactions are employed to synthesize the this compound core. The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for converting aldehydes or ketones into alkenes. udel.eduwikipedia.orguchicago.edudiva-portal.orgtcichemicals.com

The synthesis of this compound can start from anthracene-9,10-dicarbaldehyde, which is then reacted with a phosphorus ylide in a Wittig reaction. benthamopen.comgoogleapis.com For example, reacting anthracene-9,10-dicarbaldehyde with methyltriphenylphosphonium (B96628) bromide in the presence of a base like potassium tert-butoxide yields this compound. researchgate.net

The Horner-Wadsworth-Emmons reaction offers an alternative route, often using a phosphonate-stabilized carbanion. tcichemicals.compitt.edu For instance, tetraethyl anthracene-9,10-diylbis(methylene)diphosphonate can be reacted with an aldehyde in the presence of a base to form substituted divinylanthracenes. rsc.org

Synthesis of Substituted this compound Derivatives

The core this compound structure can be modified to create a wide array of derivatives with specific properties. These modifications can be made at the vinyl groups or on the anthracene core itself.

Functionalization at Vinyl Moieties: Styryl, Heteroarylvinyl, and Alkylvinyl Anthracenes

The vinyl groups of this compound are readily functionalized to introduce various aryl (styryl), heteroaryl, and alkyl substituents. This is often achieved by using substituted vinyl precursors in the coupling reactions or by modifying the vinyl groups of the parent compound.

Styryl Anthracenes: 9,10-Bis(styryl)anthracene derivatives are commonly synthesized via the Heck coupling of 9,10-dibromoanthracene with substituted styrenes. researchgate.netresearchgate.net Alternatively, the Wittig or HWE reaction of anthracene-9,10-dicarbaldehyde with substituted benzylphosphonium salts or phosphonates is used. rsc.orggoogle.com

Heteroarylvinyl Anthracenes: The introduction of heteroaromatic rings, such as pyridine, to the vinyl positions can be accomplished through Heck coupling reactions. sioc-journal.cn For example, 9,10-bis{4-[N,N-bis(4-pyridylvinyl)phenylamino]styryl}anthracene has been synthesized via this method. sioc-journal.cn

Alkylvinyl Anthracenes: While less common, the synthesis of 9,10-bis(alkylvinyl)anthracenes can be envisioned through the coupling of 9,10-dihaloanthracene with the appropriate alkyl-substituted vinyl partner.

Introduction of Electron-Donor and Electron-Acceptor Groups on the Anthracene Core and Vinyl Moieties

The electronic properties of this compound can be tuned by introducing electron-donating groups (EDGs) or electron-accepting groups (EWGs) on either the anthracene core or the vinyl substituents. mdpi.com

Electron-Donating Groups: Alkoxy groups are common EDGs introduced onto the styryl moieties. For example, 9,10-bis(p-alkoxystyryl)anthracenes have been synthesized to study their aggregation-induced emission properties. researchgate.net Triphenylamine, a strong electron donor, has also been incorporated into the structure of this compound derivatives. google.com

Electron-Accepting Groups: Groups like nitriles can act as strong electron withdrawers, causing a significant red-shift in the emission spectra of the resulting compounds. mdpi.com Pyridine moieties can also function as weak electron acceptors. sci-hub.se The synthesis of 9,10-bis(3,5-bis(trifluoromethyl)styryl)anthracene introduces strong electron-withdrawing trifluoromethyl groups. rsc.org

Synthesis of Polyvinylanthracene Cruciforms and Other Multi-Arm Architectures

The this compound framework serves as a building block for more complex, multi-dimensional structures.

Cruciforms: Tetravinylanthracene cruciforms, where vinyl groups are attached at the 2,6,9, and 10 positions of the anthracene core, have been synthesized. sci-hub.se These cruciform structures can exhibit unique photophysical properties, such as aggregation-enhanced one- and two-photon excited fluorescence. sci-hub.se The synthesis of these molecules often involves a stepwise approach, functionalizing the different positions of the anthracene core sequentially.

Multi-Arm Architectures: Dendritic structures with a this compound core have been prepared. sioc-journal.cn For instance, dendrimers with pyridine branches have been synthesized via Heck coupling. sioc-journal.cn These multi-arm architectures can lead to materials with interesting self-assembly properties and applications in optoelectronics. rsc.org

Incorporating this compound Units into Complex Molecular Architectures

The unique structural and photophysical properties of the this compound (DVA) moiety make it an attractive building block for the construction of sophisticated molecular systems. Its rigid anthracene core and reactive vinyl groups allow for its incorporation into a variety of larger structures, including macrocycles, coordination compounds, and polymers. These complex architectures leverage the characteristics of DVA to create materials with tailored functions and properties.

Construction of Macrocyclic Systems: Cyclophanes Containing this compound

Cyclophanes are a class of macrocyclic compounds containing at least one aromatic ring and a bridging aliphatic or aromatic chain. The incorporation of the this compound unit into cyclophane structures has led to the development of novel host-guest systems and materials with interesting photophysical properties. The synthesis of these systems often involves leveraging the reactivity of the vinyl groups or using the anthracene core as a rigid sidewall.

A notable example is the synthesis of a tetracationic organic cyclophane featuring two this compound units. uwf.edunih.gov These cyclophanes are part of the extended bipyridinium-based class of macrocycles, often referred to as ExnBox4+. acs.org The synthesis typically involves a template-directed protocol to improve yields and reduce the formation of oligomeric byproducts. acs.org The resulting macrocycles can exhibit unique host-guest properties and near-infrared (NIR) photoluminescence. uwf.edunih.gov

Another approach to anthracenophanes involves the bridging of the 9,10-positions of the anthracene core. While the synthesis of small-bridge nanthracenophanes has proven challenging, larger systems have been successfully prepared. acs.org Synthetic strategies often employ coupling reactions to form the bridging chain. For instance, methods like the Glaser–Eglinton coupling have been used to create cyclophanes from precursors like 9,10-bis(chloromethyl)anthracene, highlighting a pathway that could be adapted for divinylanthracene derivatives. beilstein-journals.orgbeilstein-journals.org The Diels-Alder reaction, a powerful tool for forming six-membered rings, also presents a potential strategy for constructing cyclophanes by reacting the diene-like vinyl groups of DVA with suitable dienophiles. iitk.ac.inwikipedia.org

Table 1: Examples of Synthetic Strategies for Anthracene-Containing Cyclophanes

| Cyclophane Type | Precursor(s) | Key Reaction | Reference |

|---|---|---|---|

| Tetracationic Divinylanthracene Cyclophane | This compound derivative, Bipyridinium derivative | Template-directed macrocyclization | uwf.edu, nih.gov, acs.org |

| Anthracenophane (general) | 9,10-Bis(chloromethyl)anthracene, Di-alkyne | Glaser-Eglinton coupling | beilstein-journals.org, beilstein-journals.org |

| nAnthracenophanes | Dithiananthracenophanes | (Precursor studies) | acs.org |

Integration into Coordination Compounds: Metal-Bridged Anthracene Complexes

The vinyl groups of this compound serve as excellent anchoring points for metal centers, allowing the molecule to act as a bridging ligand in coordination compounds. This integration leads to the formation of multinuclear metal complexes where the DVA unit facilitates electronic communication between the metal centers.

Research has extensively focused on divinylanthracene-bridged diruthenium complexes. nih.govacs.orglookchem.com These compounds are typically synthesized by reacting an appropriate ruthenium precursor, such as [RuHCl(CO)(PPh₃)₃], with the divinylanthracene ligand. acs.org The resulting bimetallic complexes feature two ruthenium centers connected by the conjugated π-system of the DVA bridge. The electronic properties of these complexes are highly dependent on the substitution pattern on the anthracene ring (e.g., 9,10- vs. 2,6-substitution) and the nature of the other ligands attached to the metal. nih.govacs.org Spectroscopic and electrochemical studies reveal that the DVA bridge acts as a non-innocent ligand, participating in the redox processes of the complex. nih.gov The degree of electronic communication between the metal centers can be tuned, influencing the properties of the mixed-valence states generated upon oxidation. acs.org

Beyond ruthenium, this compound derivatives are being explored for the synthesis of coordination polymers (CPs) with properties like aggregation-induced emission (AIE). bohrium.com The strategy involves the self-assembly of DVA-based ligands with various metal ions to create crystalline materials. These materials have potential applications as sensors, leveraging changes in their luminescence upon interaction with analytes. bohrium.com

Table 2: Representative Metal-Bridged this compound Complexes

| Complex | Metal Center(s) | Key Feature | Investigated Properties | Reference |

|---|---|---|---|---|

| [{RuCl(CO)(PMe₃)₃}₂(μ-CH=CH-Anth-CH=CH)] | Ruthenium (Ru) | Dinuclear complex with DVA bridge | Electronic properties, Spectroelectrochemistry, Redox chemistry | nih.gov |

| [RuCl(CO)(PPh₃)₃]₂(μ-CH=CH-Anth-CH=CH) | Ruthenium (Ru) | Varying substitution patterns (9,10-, 1,5-, 2,6-, 1,8-) | Optical properties, Fluorescence, Electronic communication | acs.org |

| AIE Coordination Polymers | Various (e.g., Ni(II)) | Assembly of DVA-derivative ligands and metal ions | Aggregation-induced emission (AIE), Luminescence sensing | bohrium.com |

Polymerization and Copolymerization Strategies for this compound Monomers

The presence of two polymerizable vinyl groups makes this compound a candidate monomer for the synthesis of conjugated polymers. However, the direct polymerization of DVA has faced significant challenges. Attempts to polymerize this compound via methods like the Heck coupling reaction have been reported to be unsuccessful, often due to the formation of insoluble oligomers that precipitate out of the reaction mixture, halting further chain growth. researchgate.netgatech.edu

Despite the difficulties in forming high molecular weight homopolymers, this compound has been successfully incorporated into polymeric materials through copolymerization and encapsulation strategies. A prominent application is in the creation of fluorescent organic nanoparticles, or "AIE dots," which exhibit aggregation-induced emission. nih.govresearchgate.net In this approach, the DVA molecule is encapsulated within an amphiphilic polymer matrix, such as poly(styrene-co-maleic anhydride) (PSMA) or poly(isobutylene-alt-maleic anhydride) (PIMA). nih.govresearchgate.net The polymer shell prevents the DVA molecules from excessive aggregation and quenching in aqueous environments, leading to bright, stable fluorescent nanoparticles with high quantum yields. nih.gov These AIE dots have shown promise in applications such as biological imaging. nih.gov

Similarly, complex AIE-active molecules containing a this compound core have been synthesized and then encapsulated in a polymer matrix, such as poly(styrene)-poly(4-vinylpyridine) (PS-PVP), to fabricate ultrabright AIE dots. rsc.org These strategies highlight how DVA can be effectively used as a functional component in advanced polymeric materials, even if its direct homopolymerization remains a synthetic hurdle.

Table 3: Polymerization and Encapsulation Strategies Involving this compound

| Method | Monomer(s)/Components | Resulting Material | Key Finding/Application | Reference |

|---|---|---|---|---|

| Heck Coupling | This compound | Insoluble oligomers | Polymerization failed due to insolubility issues. | researchgate.net, gatech.edu |

| Nanoprecipitation/ Encapsulation | This compound (DSA), PSMA, PIMA | AIE Organic Dots | Successful formation of bright, stable fluorescent nanoparticles for cell imaging. | nih.gov, researchgate.net |

| Encapsulation | AIE molecule with DVA core, PS-PVP | Ulrabright AIE Dots | Fabrication of highly fluorescent nanoparticles with a polymer shell. | rsc.org |

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of 9,10 Divinylanthracene Systems

High-Resolution Structural and Spectroscopic Analysis

High-resolution analytical techniques are indispensable for confirming the molecular structure and purity of 9,10-divinylanthracene and for probing its conformation in different environments.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm its synthesis and structure.

¹H and ¹³C NMR: While a definitive, fully assigned spectrum for the isolated this compound molecule is not widely published, data from derivatives and similar compounds allow for a reliable prediction of its spectral features. The ¹H NMR spectrum is expected to show distinct signals for the vinylic protons and the aromatic protons of the anthracene (B1667546) core. In a polymer containing this compound segments, aromatic protons appear in the range of 7.27–8.42 ppm, while vinylic protons are observed between 6.79 and 7.85 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework. For a derivative of this compound, characteristic peaks for the vinylic and aromatic carbons are observed in the region of 123–148 ppm. rsc.org The quaternary carbons of the anthracene core to which the vinyl groups are attached would appear in this downfield region but are expected to have a lower intensity.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Polymer System Incorporating this compound Segments.

| Nucleus | Type of Atom | Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | Aromatic | 7.27 - 8.42 |

| ¹H | Vinylic | 6.79 - 7.85 |

Data sourced from a study on a triphenylamine-containing polymer with this compound units. rsc.org

Solid-State NMR: Solid-state NMR is a powerful, non-destructive technique for studying the structure and dynamics of materials in their solid form. For AIE-active materials like this compound, this technique can provide critical insights into the molecular packing and intermolecular interactions in the crystalline or aggregated state that give rise to their unique luminescent properties.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous confirmation of a compound's elemental composition. It measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places).

For this compound (molecular formula C₁₈H₁₄), the theoretical exact mass can be calculated. This calculated value is then compared to the experimentally measured mass. A close match between the theoretical and experimental values confirms the molecular formula and, by extension, the successful synthesis of the target compound. This technique is routinely used in the characterization of newly synthesized materials containing the this compound core. semanticscholar.orgacs.org

Table 2: Calculated Exact Mass for this compound.

| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |

|---|

Optical Spectroscopy for Electronic Transitions and Photoluminescence

Optical spectroscopy techniques are vital for elucidating the electronic structure and photophysical properties of this compound, particularly its characteristic AIE behavior and potential for light-emitting applications.

UV-Vis absorption spectroscopy probes the electronic transitions within a molecule upon absorption of light. The spectrum of this compound and its derivatives is characterized by strong absorption bands in the UV and visible regions, which are attributed to π-π* transitions within the extended conjugated system of the anthracene core and vinyl groups.

In solution, derivatives of 9-vinylanthracene (B1293765) show absorption maxima around 390 nm. nih.gov When incorporated into a polymer film, the absorption of the this compound unit can be red-shifted, which indicates the presence of π-π stacking interactions between molecules in the solid state. rsc.org This aggregation is directly linked to the AIE properties of the system.

Table 3: UV-Vis Absorption Data for Systems Containing Vinyl-Anthracene Moieties.

| Compound System | Solvent/State | Absorption Maxima (λₘₐₓ) in nm |

|---|---|---|

| (E)-9-(4-(diphenylamino)styryl)anthracene | DMSO | 390 |

| (E)-4-(2-(anthracen-9-yl)vinyl)pyridine | DMSO | 392 |

Data sourced from studies on 9-vinylanthracene derivatives nih.gov and polymers containing this compound. rsc.org

Fluorescence spectroscopy is key to understanding the emissive properties of this compound.

Steady-State Fluorescence: The most notable characteristic of this compound is its aggregation-induced emission (AIE). acs.org In dilute solutions, the molecule exhibits very weak fluorescence because the vinyl groups can undergo low-energy rotational and vibrational motions, providing a non-radiative pathway for the excited state to decay. However, in the aggregated state or in a solid matrix, these intramolecular motions are restricted. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in strong fluorescence emission. figshare.com

Time-Resolved Fluorescence Spectroscopy: This technique measures the decay of fluorescence intensity over time (typically on the nanosecond or picosecond scale) after excitation with a short pulse of light. It provides direct information about the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. Time-resolved studies have been instrumental in confirming the AIE mechanism for this compound systems. acs.orgfigshare.com In dilute solutions where the molecule is non-emissive, a very short fluorescence lifetime is observed, indicating rapid non-radiative decay. acs.org In contrast, in the aggregated state, a significantly longer fluorescence lifetime is measured, which corresponds to the now-dominant and more efficient radiative decay pathway. figshare.comrsc.org

Developing organic materials that emit light in the near-infrared (NIR) region (typically >700 nm) is of great interest for applications in bio-imaging and telecommunications. Research has shown that systems incorporating this compound can be designed to exhibit NIR photoluminescence.

A notable example is a polymer named TPA-AN-TPM, which contains non-coplanar this compound segments. This material, in its solid film state, displays a strong NIR emission with a peak at 706 nm. rsc.org This demonstrates that by engineering the molecular structure around the this compound core, its emission can be pushed into the NIR region. Similarly, tetracationic cyclophanes that incorporate this compound units have been shown to produce deep-red and NIR photoluminescence. researchgate.net These findings highlight the versatility of the this compound chromophore for creating advanced, long-wavelength-emitting materials.

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation (if used) |

|---|---|

| This compound | - |

| Triphenylamine | TPA |

| (E)-9-(4-(diphenylamino)styryl)anthracene | - |

| (E)-4-(2-(anthracen-9-yl)vinyl)pyridine | - |

| TPA-AN-TPM | - |

Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) Spectroscopy

Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) are powerful spectroscopic techniques for investigating chiral molecules. CD measures the differential absorption of left and right circularly polarized light, while CPL measures the differential emission of left and right circularly polarized light from a chiral luminophore. These techniques provide information about the three-dimensional structure and stereochemistry of molecules.

In the context of this compound systems, chirality can be introduced through the strategic placement of chiral substituents or through the formation of helical supramolecular assemblies. For instance, a tetraphenylethene derivative incorporating two L-leucine units attached to a 9,10-distyrylanthracene (B86952) core has been synthesized. researchgate.net This molecule, referred to as TPE-DLEU, exhibits weak CD signals in solution but displays strong Cotton effects in the aggregated state, a phenomenon known as aggregation-induced circular dichroism (AICD). researchgate.net This indicates the formation of ordered, chiral aggregates.

Furthermore, thin films of TPE-DLEU demonstrate circularly polarized luminescence with a notable emission dissymmetry factor (g_lum) of +3.2 × 10⁻³. researchgate.net The positive sign of the g_lum value suggests a predominance of one helical sense in the self-assembled nanofibers. researchgate.net The ability to control the helical self-assembly of these systems opens up possibilities for creating materials with specific chiroptical properties for applications in photonics and electronics. researchgate.net

| Compound | State | CD Signal | CPL (g_lum) | Reference |

| TPE-DLEU | Solution | Weak | - | researchgate.net |

| TPE-DLEU | Aggregated State | Strong (AICD) | - | researchgate.net |

| TPE-DLEU | Film | - | +3.2 × 10⁻³ | researchgate.net |

Two-Photon Absorption (2PA) Spectroscopy

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is highly dependent on the molecular structure, particularly the extent of π-conjugation and the presence of donor-acceptor groups. The 2PA cross-section (σ₂) is a measure of the efficiency of this process.

Derivatives of this compound have been investigated for their 2PA properties. A series of 2,6-bis(p-dihexylaminostyryl)anthracene derivatives with different substituents at the 9,10-positions have been synthesized and their two-photon cross-sections determined. nih.govkorea.ac.kr These compounds exhibit significant 2PA cross-sections in the range of 740–3940 Göppert-Mayer (GM) units at wavelengths between 780 nm and 960 nm. nih.govkorea.ac.kr The magnitude of the 2PA cross-section was found to increase with the electron-withdrawing ability of the substituents at the 9,10-positions. nih.govkorea.ac.kr

For instance, substituting the 9,10-positions with phenyl and phenylethynyl groups resulted in a higher two-photon action cross-section compared to a styryl group. nih.gov This highlights the tunability of the nonlinear optical properties of these anthracene derivatives through chemical modification. nih.gov

| Compound Family | Substituents at 9,10-positions | 2PA Cross-section (δ) Range (GM) | Wavelength Range (nm) | Reference |

| 2,6-bis(p-dihexylaminostyryl)anthracene derivatives | Phenyl, Styryl, Phenylethynyl | 740–3940 | 780–960 | nih.govkorea.ac.kr |

Electrochemical and Redox Characterization

Electrochemical methods are vital for understanding the redox behavior and electronic structure of this compound systems. These techniques provide information on the ease of oxidation and reduction, the stability of the resulting radical ions, and changes in the electronic structure upon redox events.

Cyclic Voltammetry for Oxidation/Reduction Potentials

Cyclic voltammetry (CV) is a widely used electrochemical technique to determine the oxidation and reduction potentials of a molecule. In a typical CV experiment, the potential is swept linearly to a set value and then swept back to the initial potential. The resulting current is plotted against the applied potential, providing a voltammogram that reveals the redox processes.

Studies on anthracene derivatives have utilized CV to characterize their electrochemical behavior. For example, the electrochemical reduction of 9,10-diphenylanthracene (B110198) has been studied using CV, which confirmed the formation of a stable radical anion upon reduction. utexas.edu The half-wave potential for this reduction was found to be consistent with theoretical calculations. utexas.edu Similarly, the CV of anthracene and its methylated derivatives, such as 9-methylanthracene (B110197) and 9,10-dimethylanthracene, have been compared to understand the effect of substitution on their redox properties. researchgate.net

Spectroelectrochemistry for Electronic Structure Changes Upon Redox Processes

Spectroelectrochemistry combines spectroscopic techniques (such as UV-Vis-NIR absorption spectroscopy) with electrochemistry. This allows for the in-situ monitoring of changes in the electronic absorption spectrum of a molecule as it undergoes oxidation or reduction. This provides direct evidence for the formation of new electronic species, such as radical cations and anions, and offers insights into their electronic structure.

Vibrational and Advanced Microscopic Spectroscopies

Vibrational spectroscopies, such as Infrared (IR) and Raman spectroscopy, are essential tools for probing the molecular structure, bonding, and intermolecular interactions within materials.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Molecular Packing

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. IR spectroscopy is sensitive to changes in the dipole moment during a vibration, while Raman spectroscopy is sensitive to changes in the polarizability.

The IR and Raman spectra of anthracene and its derivatives are characterized by a series of distinct bands corresponding to specific vibrational modes. For instance, the IR spectrum of 9,10-dihydroanthracene (B76342) shows characteristic peaks for aromatic C-H stretching, C=C stretching in the aromatic rings, and aliphatic C-H stretching of the dihydro- portion. chemicalbook.comnist.govnist.gov Analysis of the IR spectra of adducts of 9,10-dihydroanthracene, such as the one with succinic anhydride (B1165640), reveals the characteristic strong absorption peaks of the carbonyl groups of the anhydride moiety. brainly.comchegg.com

Raman spectroscopy is particularly useful for studying molecular packing in the solid state. Differences in the Raman spectra of different polymorphs of 9,10-diphenylanthracene have been observed, indicating distinct molecular arrangements and intermolecular interactions in the different crystal forms. mdpi.com For example, variations in the wavenumber ranges of 1200–1010 cm⁻¹ and 490–400 cm⁻¹ were noted between two polymorphs. mdpi.com

| Compound | Spectroscopic Technique | Key Vibrational Features | Reference |

| 9,10-dihydroanthracene | IR | Aromatic C-H stretch, Aromatic C=C stretch, Aliphatic C-H stretch | chemicalbook.comnist.govnist.gov |

| 9,10-dihydroanthracene-9,10-α,β-succinic anhydride | IR | Strong carbonyl (C=O) stretching peaks from anhydride | brainly.comchegg.com |

| 9,10-diphenylanthracene (polymorphs) | Raman | Differences in the 1200–1010 cm⁻¹ and 490–400 cm⁻¹ regions | mdpi.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin Density Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. It is uniquely suited for the characterization of radical ions, providing detailed insight into the distribution of the unpaired electron's wavefunction over the molecule, known as the spin density. nih.gov When a radical ion of a molecule like this compound is generated, for instance through electrochemical reduction or oxidation, it can be analyzed by EPR.

The fundamental principle of EPR involves detecting the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. The interaction between the electron's spin and the magnetic moments of nearby nuclei with non-zero spin (such as ¹H) leads to the splitting of the EPR signal into multiple lines. This splitting is known as hyperfine coupling, and the magnitude of the splitting, the hyperfine coupling constant (hfc), is directly proportional to the spin density at that nucleus.

For aromatic radicals, the spin density is distributed across the π-system. In the case of the parent anthracene radical cation, the unpaired electron is delocalized over the entire anthracene core. nih.gov EPR studies on the anthracene radical show distinct sets of hyperfine coupling constants for the protons at the C9/C10, C1/C4/C5/C8, and C2/C3/C6/C7 positions, reflecting the symmetry of the spin distribution. nih.gov

Upon introduction of vinyl groups at the 9 and 10 positions, the π-system is extended, and the spin density distribution is significantly altered. The vinyl groups participate in the delocalization of the unpaired electron. Consequently, the EPR spectrum of the this compound radical ion would be expected to show smaller hyperfine coupling constants for the anthracene ring protons compared to the unsubstituted anthracene radical, as spin density is withdrawn onto the vinyl substituents. Furthermore, new hyperfine couplings to the protons on the vinyl groups would appear, providing a direct measure of the spin density at these positions.

Analysis of these hyperfine coupling constants, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed mapping of the spin density. nih.gov This information is crucial for understanding the reactivity of the radical ion and the electronic influence of the vinyl substituents on the anthracene core. While specific experimental EPR data for the this compound radical is not widely published, the principles can be illustrated by comparing the well-documented anthracene radical with related substituted systems like 9-phenylanthracene. nih.govutexas.edu

Table 1: Representative ¹H Hyperfine Coupling Constants (hfc) for Anthracene Radical Cation

This table shows experimentally determined hyperfine coupling constants for the anthracene radical cation, which serves as a baseline for understanding substituted systems. The introduction of vinyl groups at positions 9 and 10 would alter this distribution.

| Position in Anthracene Core | Number of Equivalent Protons | Hyperfine Coupling Constant (Gauss) |

| 9, 10 | 2 | 6.54 |

| 1, 4, 5, 8 | 4 | 3.06 |

| 2, 3, 6, 7 | 4 | 1.48 |

Data derived from studies on anthracene radical intermediates. nih.gov

Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Information

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique performed within a transmission electron microscope (TEM) that provides nanoscale chemical and electronic information. nih.govarxiv.org It is based on analyzing the energy distribution of electrons that have passed through a thin sample. wikipedia.org As the electrons traverse the material, some undergo inelastic scattering, losing a characteristic amount of energy that corresponds to specific electronic excitations within the sample, such as core-shell ionizations or valence electron excitations (plasmons). wikipedia.orgyoutube.com

EELS is particularly powerful for carbon-based materials like this compound. wikipedia.org An EELS spectrum is typically divided into two main regions: the low-loss region (up to ~50 eV) and the core-loss region (>50 eV). youtube.com

Low-Loss Region: This region is dominated by plasmon peaks, which arise from collective oscillations of valence electrons. For this compound, the low-loss spectrum would feature a prominent π-plasmon peak, characteristic of the sp²-hybridized carbon atoms in the aromatic system. The position and shape of this peak are sensitive to the electronic structure and the degree of π-conjugation.

Core-Loss Region: This region contains ionization edges corresponding to the energy required to excite core-level electrons (e.g., from the 1s shell of carbon) to unoccupied states. wikipedia.org The carbon K-edge (starting at ~285 eV) is of particular interest. The precise onset energy and the near-edge fine structure (ELNES) of the carbon K-edge can be used to distinguish between different bonding environments. For this compound, EELS could potentially differentiate the aromatic carbons of the anthracene core from the vinylic carbons due to subtle differences in their local chemical and bonding environments. The ELNES is analogous to information obtained from X-ray Absorption Spectroscopy (XAS) but with significantly higher spatial resolution. aps.org

The high spatial resolution of EELS allows for the analysis of local variations in composition and bonding. nih.gov For example, in a polymer or composite containing this compound, EELS could be used to map the distribution of the molecule and probe the local electronic structure at interfaces or within specific nanodomains.

Table 2: Potential Application of EELS for Characterizing this compound

This table conceptualizes the type of information that could be obtained from an EELS analysis of this compound, highlighting the technique's capability to provide localized chemical data.

| EELS Spectral Region | Excitation Type | Information Obtainable for this compound |

| Low-Loss (< 50 eV) | Valence Electron Excitation | π-plasmon peak position and intensity, related to the conjugated π-electron system. |

| Core-Loss (> 50 eV) | Carbon K-edge (~285 eV) | Elemental confirmation of carbon. |

| Core-Loss (ELNES) | Carbon K-edge Fine Structure | Differentiation between aromatic and vinylic sp² carbon environments; information on π* and σ* unoccupied states. |

Photophysical Phenomena and Mechanisms in 9,10 Divinylanthracene and Its Derivatives

Aggregation-Induced Emission (AIE) and Related Luminescence Enhancement

AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit strongly upon aggregation. acs.org 9,10-Divinylanthracene is recognized as an archetypal AIE-active unit (AIEgen). acs.org In dilute solutions, these molecules are typically non-emissive due to the dissipation of excited-state energy through non-radiative pathways, primarily intramolecular rotations. However, in the aggregated state or in the solid form, these rotations are restricted, leading to a significant enhancement of fluorescence.

Mechanism of Restricted Intramolecular Rotation (RIR)

The primary mechanism underpinning the AIE effect in this compound and its derivatives is the restriction of intramolecular rotation (RIR). acs.orgresearchgate.net In isolated molecules, the vinyl groups attached to the anthracene (B1667546) core can freely rotate. These rotational motions act as non-radiative decay channels, effectively quenching fluorescence. acs.org When the molecules aggregate, the physical constraints imposed by neighboring molecules hinder these rotations. acs.orgrsc.org This "locking" of the molecular conformation blocks the non-radiative decay pathways, forcing the excited state to decay radiatively, resulting in strong light emission. acs.org

Derivatives of 9,10-distyrylanthracene (B86952) (DSA), which share the divinylanthracene core, also exhibit AIE properties governed by the RIR mechanism. researchgate.net In dilute solutions, these molecules have a twisted conformation in the ground state and relax to a more planar structure in the excited state. researchgate.netresearchgate.net However, in aggregates, the restriction of the intramolecular torsion around the vinyl group is essential for the observed aggregation-induced emission. researchgate.net

Role of Molecular Packing and Intermolecular Interactions (e.g., J-Aggregation)

The way in which this compound derivatives pack in the solid state significantly influences their photophysical properties. epa.gov Subtle changes in the molecular structure can lead to different packing arrangements, such as J-aggregation or H-aggregation, which in turn affect the emission characteristics. acs.org

J-aggregation, characterized by a head-to-tail arrangement of molecules, can lead to red-shifted emission and high fluorescence efficiency. epa.gov For instance, the 9,10-bis(p-dimethylaminostyryl)anthracene (9,10-MADSA) crystal exhibits a high fluorescence quantum yield (59.4%) and a red-shifted emission peak at 586 nm, which is attributed to its specific J-aggregation packing mode. epa.gov In contrast, its homologue, 9,10-bis(p-dipropylaminostyryl)anthracene (9,10-PADSA), shows a yellow-emitting crystal with a lower fluorescence efficiency (29.2%). epa.gov

The transformation between different aggregation types can be induced by external stimuli. For example, in 9,10-bis(2-(pyridin-4-yl)vinyl)anthracene (BP4VA), hydrogen bonding can convert the packing from a J-aggregate pattern to a mixture of J-type and H-type dimers, altering the fluorescence properties. acs.org The loose molecular packing in the crystalline states of some tetraphenylethene and this compound derivatives is also responsible for their mechanochromic behavior, where the emission color changes under mechanical stress due to the disruption of the crystal packing. rsc.org

| Derivative | Packing Mode | Emission Wavelength (nm) | Fluorescence Quantum Yield (%) | Reference |

| 9,10-MADSA | J-aggregation | 586 | 59.4 | epa.gov |

| 9,10-PADSA | Not specified | 553 | 29.2 | epa.gov |

| BP4VA | J-aggregate | Not specified | Not specified | acs.org |

Effects of Molecular Conformation and Planarity on AIE Characteristics

The conformation and planarity of this compound derivatives are crucial in determining their AIE behavior. acs.orgnih.gov In dilute solutions, these molecules often adopt a twisted or non-planar conformation. researchgate.netresearchgate.net Upon excitation, they may relax to a more planar excited state, a process that can influence the emission wavelength. researchgate.net

The twisted ground-state conformation helps to prevent strong intermolecular π-π stacking in the aggregated state, which would otherwise lead to fluorescence quenching. acs.orgresearchgate.net This twisted structure, combined with the restriction of intramolecular rotation in the aggregate, is a key factor for achieving high solid-state emission efficiency. acs.org

For example, in derivatives of 9,10-distyrylanthracene, the twisted structure in the ground state relaxes to a planar structure within picoseconds after excitation in dilute solutions. researchgate.netresearchgate.net However, in the aggregated state, this planarization is hindered, and the enhanced fluorescence originates from the optically allowed S1–S0 transition, coupled with the suppression of non-radiative decay due to molecular stacking. researchgate.net The non-planar conformations of various 9,10-diheteroarylanthracene derivatives, resulting from intramolecular torsional effects, have been confirmed by their crystal structures and are linked to their AIE properties. rsc.org

Excited State Dynamics and Energy Transfer Processes

The excited-state behavior of this compound derivatives is complex and can involve processes such as intramolecular charge transfer and exciplex formation, which significantly impact their photophysical properties.

Intramolecular Charge Transfer (ICT) in this compound Derivatives

In some this compound derivatives, particularly those with electron-donating and electron-accepting groups, intramolecular charge transfer (ICT) can occur in the excited state. acs.orglookchem.com This process involves the transfer of an electron from the donor to the acceptor moiety upon photoexcitation, leading to a charge-separated state. researchgate.net

The formation of a twisted intramolecular charge transfer (TICT) state is a key factor in the solvent-dependent emission of some derivatives. researchgate.netacs.org In polar solvents, the TICT state is stabilized, which often leads to a large Stokes shift and weak emission because the TICT state can act as a "dark state" that deactivates non-radiatively. researchgate.netacs.org For instance, two oligo(phenothiazine)s linked by a this compound core exhibit typical AIE properties and solvent-polarity-dependent emission. acs.org In polar solvents, the formation of a TICT state results in weak emission, while in the aggregated state, the restriction of intramolecular torsion prevents the formation of this charge transfer state, leading to efficient AIE. researchgate.netacs.org

The presence of ICT is often confirmed by solvatochromism, where the emission wavelength shifts with the polarity of the solvent. nih.govlookchem.com Theoretical calculations can also reveal the localization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) on the donor and acceptor parts of the molecule, respectively, supporting the occurrence of ICT. researchgate.net

| Derivative System | Phenomenon | Observation | Reference |

| Oligo(phenothiazine)s with this compound core | Twisted Intramolecular Charge Transfer (TICT) | Weak emission with large Stokes shifts in polar solvents. | researchgate.netacs.org |

| 10,10'-bis(2-(N-alkylphenothiazine-3-yl)vinyl)-9,9'-bianthracene | Intramolecular Charge Transfer (ICT) | Emission wavelengths are strongly affected by solvent polarity. | lookchem.com |

Tuning Emission Wavelengths through Structural Modification and Aggregation

The emission wavelengths of this compound (DVA) and its derivatives can be precisely controlled through strategic structural modifications and by influencing their aggregation states. These approaches manipulate the electronic properties and intermolecular interactions of the molecules, leading to a wide range of emission colors.

Structural Modification:

The introduction of different functional groups to the DVA core significantly impacts its photophysical properties. For instance, the incorporation of pyridine (B92270) moieties, as seen in 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (BP4VA), leads to multi-stimuli responsive fluorescence. rsc.org The substitution pattern on the anthracene core and the nature of the vinyl substituents play a crucial role in determining the emission color. Modifications can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission wavelength.

The introduction of N-alkyl chains of varying lengths to 9,10-bis[(N-alkylcarbazol-3-yl)vinyl]anthracenes (ACZn) demonstrates a clear dependence of solid-state fluorescence on the chain length. As the N-alkyl chain length increases, the emission spectra of both pristine and ground solids experience shifts, with the pristine solids showing a red-shift and the ground solids a blue-shift. researchgate.net Similarly, in a series of 10,10'-bis(2-(N-alkylphenothiazine-3-yl)vinyl)-9,9'-bianthracene compounds (PVBAn), the emission wavelengths are strongly influenced by the length of the N-alkyl chains, exhibiting intramolecular charge transfer (ICT) characteristics. lookchem.com

Furthermore, the strategic placement of alkoxy groups in 9,10-bis(alkoxystyryl)anthracenes affects their piezo-fluorochromism and aggregation-induced emission (AIE) properties, highlighting the importance of substituent positioning. utah.edu The synthesis of various 9-vinylanthracene (B1293765) derivatives through Heck coupling has shown that functionalization at the 9-position can lead to compounds with emission maxima ranging from blue to red regions of the spectrum. mdpi.com

Aggregation Effects:

Aggregation is a powerful tool for tuning the emission of DVA derivatives. Many of these compounds exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly emissive solutions become highly luminescent in the aggregated state. acs.orgnih.gov This effect is often attributed to the restriction of intramolecular rotations (RIR) and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.orgfigshare.com

The formation of different crystalline polymorphs can also lead to distinct emission colors. For example, 9,10-bis((E)-2-(pyridin-2-yl)vinyl)anthracene (BP2VA) and BP4VA can form multiple polymorphs with different crystal structures and, consequently, different emission properties. rsc.orgresearchgate.netresearchgate.net The specific packing arrangement of molecules in the crystal lattice, including π-π stacking interactions, dictates the extent of intermolecular electronic coupling and thus the emission wavelength. researchgate.netbohrium.com Tighter intermolecular stacking generally leads to red-shifted emissions due to enhanced delocalization of the excited state. researchgate.netrsc.org

The interplay between structural design and aggregation behavior provides a versatile platform for creating materials with tailored emission characteristics for applications in optoelectronics and sensing.

Amplified Spontaneous Emission (ASE) in Solid States

Amplified Spontaneous Emission (ASE) is a phenomenon where spontaneously emitted photons are amplified via stimulated emission as they travel through a gain medium, leading to a significant narrowing of the emission spectrum and a superlinear increase in output intensity above a certain pump energy threshold. wikipedia.org In the solid state, particularly in single crystals and thin films of organic molecules, ASE is a key indicator of the material's potential for use in laser applications.

For derivatives of this compound, specifically 9,10-distyrylanthracene derivatives, strong solid-state emission is a prerequisite for observing ASE. The efficient packing of molecules in a crystalline lattice can lead to high fluorescence quantum yields. For instance, a methyl-substituted 9,10-distyrylanthracene derivative, through tight intermolecular stacking via supramolecular interactions, forms large, high-quality needle-like single crystals with a fluorescence efficiency of 35%. rsc.org These well-ordered crystalline structures act as optical waveguides, confining the emitted light and promoting amplification.

The threshold for ASE is a critical parameter that defines the minimum pump energy required to initiate the amplification process. A low ASE threshold is desirable for practical applications. In the case of the aforementioned methyl-substituted 9,10-distyrylanthracene single crystal, a low ASE threshold of 10 μJ per pulse was observed. rsc.org This low threshold is a direct consequence of the high material gain and the excellent optical feedback provided by the crystalline waveguide structure.

The generation of ASE in these materials is highly dependent on the quality of the solid-state medium. The presence of defects or grain boundaries in polycrystalline films can scatter light and increase the ASE threshold or even prevent its observation. Therefore, the ability to grow large, high-quality single crystals is crucial for achieving efficient ASE. rsc.org

The study of ASE in this compound derivatives and related compounds is essential for the development of new organic solid-state lasers, which offer advantages such as tunability, low-cost fabrication, and mechanical flexibility.

Stimuli-Responsive Photoluminescence in this compound Systems

The photoluminescence of this compound (DVA) and its derivatives can be dynamically controlled by external stimuli, making them "smart" materials with potential applications in sensors, switches, and displays. This responsive behavior stems from changes in molecular conformation, packing, and electronic structure induced by the stimulus.

Mechanochromism and Piezochromic Luminescence

Mechanochromism refers to the change in color, and specifically mechano-fluorochromism to the change in fluorescence color, in response to mechanical stimuli such as grinding, shearing, or pressing. utah.edursc.org Piezochromic luminescence is a subset of this phenomenon, specifically referring to color changes induced by high pressure. rsc.orgresearchgate.netgoogle.com.sg

Many DVA derivatives exhibit reversible mechanochromic behavior. researchgate.netutah.edursc.org For example, the as-prepared crystalline powder of a DVA derivative might emit blue-green light, which then shifts to a longer wavelength (e.g., yellowish-green) upon grinding. utah.edu This red shift is often attributed to a phase transition from a crystalline state to a more amorphous state. researchgate.netsci-hub.se The mechanical force disrupts the ordered molecular packing, leading to a more planar molecular conformation and subsequent planar intramolecular charge transfer (PICT), which lowers the energy of the excited state and red-shifts the emission. utah.edusci-hub.se This process is often reversible; the original fluorescence can be recovered by fuming the ground powder with a solvent or by heating, which allows the molecules to reorganize back into their initial crystalline state. utah.edusci-hub.se

The extent of the mechanochromic shift can be influenced by the molecular structure. For instance, in 9,10-bis[(N-alkylcarbazol-3-yl)vinyl]anthracenes (ACZn), the length of the N-alkyl chains affects the reversibility and magnitude of the piezo-fluorochromism. researchgate.net Similarly, for distyrylanthracene derivatives, the terminal groups on the styryl moieties can influence the molecular packing and, consequently, the mechano-fluorochromic properties. bohrium.com

High-pressure studies provide a more controlled way to investigate piezochromic luminescence. The application of pressure can induce phase transitions to different polymorphic forms with distinct emission colors. For example, 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (BP4VA) exhibits piezochromic behavior that can be explained by changes in its aggregation state under high external pressure. rsc.org

| Compound | Initial Emission | Emission after Grinding | Reversibility | Ref. |

| DMCS-TPE | Blue-green (474 nm) | Yellowish-green (531 nm) | Reversible with DCM fuming | utah.edu |

| AnDMB | Blue-green | Red-shifted by 40 nm | - | bohrium.com |

| AnDBA | Red-shifted emission | Red-shifted by 18 nm | - | bohrium.com |

| PVTPAN | Yellow (536 nm) | Red (608 nm) | Reversible with heating/DCM fuming | rsc.org |

| P3TPAN | Yellowish-orange (572 nm) | Orange-red (598 nm) | Reversible with heating/DCM fuming | rsc.org |

| P10TPAN | Yellowish-green (514 nm) | Orange (568 nm) | Reversible at room temperature | rsc.org |

Solvatochromism and Environment-Dependent Emission

Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited states of the molecule. wikipedia.org In polar solvents, molecules with a larger dipole moment in the excited state are stabilized more than the ground state, leading to a red shift in the emission spectrum (positive solvatochromism). Conversely, if the ground state is more polar, a blue shift is observed (negative solvatochromism). wikipedia.org

Several derivatives of this compound exhibit significant solvatochromism. mdpi.comfigshare.comresearchgate.net For instance, two oligo(phenothiazine)s containing a this compound core show solvent polarity-dependent emission. figshare.com In polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state leads to weak emission with large Stokes shifts. figshare.com The interactions between the solvent and the solute facilitate non-radiative decay pathways. figshare.com

The emission of certain 9-vinylanthracene derivatives is also highly dependent on the solvent environment. mdpi.com For example, a particular derivative shows its strongest emission in the hydrophobic solvent toluene, while the emission is significantly quenched in the highly polar solvent water. mdpi.com This behavior is crucial for their application as fluorescent probes in biological systems.

The study of solvatochromism provides valuable insights into the electronic structure of DVA derivatives and their interactions with the surrounding environment, which is essential for designing sensors that can report on local polarity.

Chemo-Responsive Luminescence: pH and Analyte Interaction Effects

The fluorescence of specifically designed this compound derivatives can be modulated by chemical stimuli, such as changes in pH or the presence of specific analytes. This chemo-responsive behavior is typically achieved by incorporating functional groups that can interact with the chemical species of interest.

pH-Responsive Luminescence:

By introducing acidic or basic moieties into the DVA structure, pH-sensitive fluorescent probes can be created. A prime example is 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (BP4VA), which contains pyridine units. rsc.orgrsc.org The nitrogen atoms on the pyridine rings can be protonated in acidic conditions and deprotonated in basic conditions. This protonation/deprotonation process significantly alters the frontier molecular orbitals of the molecule, resulting in distinct emission colors. rsc.orgresearchgate.netrsc.org For BP4VA, this leads to a reversible switch between green and red emission under acid and base stimuli, respectively. researchgate.netrsc.org This behavior makes it a potential candidate for pH sensing applications.

The fluorescence of certain compounds can be used to detect the end points of acid-base titrations. libretexts.org For example, the phenolic form of a molecule might be non-fluorescent or emit in the UV region, but upon deprotonation in a basic medium to form the phenolate (B1203915) ion, the emission can shift to the visible region. libretexts.org This principle can be applied to DVA derivatives by incorporating appropriate functional groups.

Analyte Interaction Effects:

The fluorescence of DVA derivatives can also be designed to respond to the presence of specific analytes. This is often achieved through mechanisms like aggregation-induced emission (AIE) where the analyte induces aggregation of the probe, or through specific binding events that alter the electronic properties of the fluorophore.

For instance, DVA-based AIE-active organic dots have been developed for cell imaging. nih.gov By conjugating folic acid to the surface of these dots, they can specifically target and mark cells that overexpress folate receptors, demonstrating a specific analyte (folate receptor) interaction effect. nih.gov

The development of chemo-responsive DVA systems holds promise for the creation of highly sensitive and selective sensors for a wide range of applications, from environmental monitoring to medical diagnostics.

Multi-Stimuli Responsive Fluorescence Switching Behavior

Certain derivatives of this compound can exhibit changes in their fluorescence in response to multiple, distinct external stimuli. This multi-stimuli responsiveness makes them highly versatile for advanced applications in smart materials and molecular-scale devices.

A key example of a multi-stimuli responsive DVA derivative is 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (BP4VA). rsc.orgrsc.org The incorporation of pyridine groups into the DVA framework is crucial for this multifaceted behavior. BP4VA demonstrates remarkable and reversible fluorescence changes under the influence of:

Mechanical Force (Piezochromism): As discussed previously, the application of pressure to BP4VA induces a change in its crystal packing, leading to a shift in its emission color. rsc.orgrsc.org This piezochromic luminescence originates from the transformation between different polymorphic or aggregation states. rsc.org

Heat (Thermochromism): The ground, mechanochromically altered state can often be reverted to the original state by heating, which provides the thermal energy for the molecules to rearrange into their thermodynamically stable crystalline form. researchgate.net

Chemical Stimuli (Protonation/Deprotonation): The pyridine moieties in BP4VA are susceptible to protonation by acids and deprotonation by bases. This chemical stimulus directly affects the electronic structure of the molecule, causing a distinct and reversible shift in the fluorescence emission from green to red. rsc.orgresearchgate.netrsc.org

The mechanism behind this multi-responsive behavior lies in the ability of different stimuli to induce different changes in the molecular system. Mechanical force primarily affects the intermolecular interactions and packing (a physical change), while chemical stimuli like acid and base directly alter the intramolecular electronic distribution (a chemical change). The combination of these responses in a single molecule is a significant achievement in materials design.

The study of such multi-stimuli responsive systems provides profound insights into the structure-property relationships of luminescent materials and paves the way for the development of sophisticated sensors, memory devices, and logic gates at the molecular level. rsc.orgrsc.org

Computational and Theoretical Studies of 9,10 Divinylanthracene Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations offer a molecular-level understanding of the intrinsic properties of 9,10-divinylanthracene systems. By solving approximations of the Schrödinger equation, these methods can predict geometries, orbital energies, and spectroscopic characteristics with remarkable accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a workhorse in computational chemistry for determining the ground-state properties of molecules because it offers a favorable balance between accuracy and computational cost. wikipedia.orgnih.gov The theory's foundation lies in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. nih.govepfl.ch

For this compound and its derivatives, DFT calculations are routinely employed to optimize the ground-state molecular geometry. These calculations have revealed that in dilute solutions, derivatives of 9,10-distyrylanthracene (B86952) (a closely related system) often possess a twisted conformation in their ground state. researchgate.netresearchgate.net This structural information is crucial for understanding the molecule's subsequent photophysical behavior upon excitation.

A key output of DFT calculations is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic and optical properties. In a derivative like 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (BP4VA), theoretical calculations show that the HOMO and LUMO are primarily located on the divinylanthracene core. researchgate.net However, upon protonation of the pyridine (B92270) groups, the LUMO electron cloud spreads over the entire molecule, demonstrating how chemical modifications can tune the electronic structure. researchgate.net Similarly, in divinylanthracene-bridged dinuclear ruthenium complexes, the HOMO has been shown to be localized on the bridge. acs.org

The energies of these orbitals are fundamental for predicting reactivity and designing materials for optoelectronic applications.

Table 1: Calculated Frontier Orbital Energies for a this compound Derivative The following data is illustrative, based on findings for related divinyl-aromatic structures, to demonstrate typical computational outputs.

While DFT is fundamentally a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become the standard method for studying electronic excited states. nih.govrsc.orgchemrxiv.org TD-DFT allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in molecular geometry. rsc.orgchemrxiv.org These calculated energies and their corresponding oscillator strengths can be used to simulate the UV-visible absorption spectrum of a molecule. researchgate.net

This computational approach is invaluable for interpreting experimental spectra and understanding the nature of electronic transitions (e.g., π-π* transitions). rsc.orgnih.gov For complex systems, TD-DFT can help assign specific absorption bands to transitions between different molecular orbitals. researchgate.net The accuracy of TD-DFT calculations, especially for obtaining reliable spectroscopic data, often depends on the choice of the exchange-correlation functional, with hybrid functionals that include a portion of exact exchange generally providing good results. nih.gov

The ionization potential (IP), the energy required to remove an electron, and the reorganization energy (λ) are two fundamental parameters that govern the efficiency of charge transport in organic materials. The reorganization energy is the sum of two components: the energy required for a neutral molecule to relax to the geometry of its charged state and the energy required for the charged molecule to adopt the geometry of its neutral state. icm.edu.plnih.gov Lower reorganization energies facilitate faster charge transfer rates according to Marcus theory. nih.gov

DFT calculations are a primary tool for estimating these properties. The IP can be calculated as the energy difference between the cationic and neutral species. The reorganization energy for both hole (λh) and electron (λe) transport can be determined by performing geometry optimizations on the molecule in its neutral, cationic, and anionic states. icm.edu.plunesp.br Studies on molecules structurally related to this compound, such as 2,7-divinylcarbazole derivatives, show how the addition of different functional groups can significantly alter the reorganization energy, providing a rational path for designing improved charge-transport materials. unesp.br

Table 2: Calculated Ionization Potential and Reorganization Energies for a Related Carbazole System Data is based on computational findings for 9-(4-octyloxyphenyl)-2,7-divinylcabazole (CrV-OPh) to illustrate the type of data obtained from DFT calculations. unesp.br

Theoretical Modeling of Photophysical Processes

Beyond static properties, theoretical modeling is crucial for understanding the dynamic photophysical processes that occur after a molecule absorbs light, such as Aggregation-Induced Emission (AIE).

Many divinylanthracene derivatives are classic examples of AIE-active molecules (AIEgens), which are weakly fluorescent in dilute solutions but become highly emissive in the aggregated or solid state. researchgate.netresearchgate.net Computational methods have been instrumental in explaining the underlying mechanism of this phenomenon. kyoto-u.ac.jpacs.org

The most widely accepted explanation is the Restriction of Intramolecular Motion (RIM) model. researchgate.net Theoretical studies on 9,10-distyrylanthracene (DSA) derivatives show that in solution, the vinyl groups can undergo low-frequency rotational and vibrational motions. researchgate.netresearchgate.net These motions provide an efficient non-radiative decay pathway for the excited state, effectively quenching fluorescence. Quantum chemical calculations help to map the potential energy surface of the excited state, revealing how these intramolecular rotations lead to non-emissive states. kyoto-u.ac.jp

In the aggregated state, however, intermolecular interactions and physical packing hinder these rotations. researchgate.net This "locking" of the molecular conformation blocks the non-radiative decay channels, forcing the excited state to decay via the radiative pathway, resulting in strong fluorescence. researchgate.netresearchgate.net Computational modeling can also reveal other contributing factors, such as molecular planarization and specific intermolecular stacking arrangements (e.g., J- or H-aggregates) that influence the emissive properties in the solid state. acs.org

Molecular Dynamics (MD) simulations complement static quantum chemical calculations by modeling the time-dependent behavior of molecules. nih.govencyclopedia.pub MD simulates the motion of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior in different environments. nih.gov

For this compound systems, MD simulations are used to explore conformational dynamics in both solution and the solid state. researchgate.net In solution, simulations can visualize the free rotation of the vinyl groups, confirming the flexibility that leads to fluorescence quenching. In the aggregate state, MD simulations can model how intermolecular forces restrict these motions. By comparing the dynamics under these two different conditions, researchers can directly visualize and quantify the "restriction of intramolecular motion" that is central to the AIE mechanism. researchgate.netchemrxiv.org These simulations provide crucial insights into how the environment dictates the photophysical fate of the excited molecule.

Theoretical Prediction of Emission Wavelengths and Quantum Yields

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool for predicting the photophysical properties of this compound and its derivatives. These theoretical investigations provide fundamental insights into the electronic transitions that govern light absorption and emission, enabling the rational design of molecules with tailored fluorescent characteristics.

A key photophysical phenomenon associated with this compound is Aggregation-Induced Emission (AIE). acs.org In dilute solutions, many anthracene (B1667546) derivatives exhibit low fluorescence quantum yields due to non-radiative decay pathways facilitated by intramolecular rotations around the vinyl groups. researchgate.net However, in the aggregated state or in solid form, these rotations are restricted, which blocks the non-radiative channels and leads to a significant enhancement of fluorescence quantum yield. acs.orgresearchgate.net Theoretical models can simulate these effects by comparing the potential energy surfaces of the molecule in its isolated and aggregated forms.

Theoretical calculations have been successfully used to predict the emission wavelengths and quantum yields of various this compound-based systems. For instance, studies on polymorphs of 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene showed that different crystal packing arrangements lead to distinct emission colors and high quantum yields, with calculated values aligning well with experimental observations. acs.org Similarly, organic dots created by encapsulating this compound (referred to as DSA in the study) in a polymer matrix were found to have a high quantum yield of up to 28.9%, a property that can be modeled and understood through computational analysis of the chromophore's environment. nih.gov Furthermore, the insertion of this compound units into cyclophane structures has been computationally modeled to design molecules with deep-red and near-infrared (NIR) photoluminescence. acs.orgnih.gov

Table 1: Theoretical and Experimental Photophysical Data for this compound Derivatives

| Compound/System | State/Medium | Predicted/Observed Emission Max (λem) | Predicted/Observed Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (Polymorph 1) | Crystal | - | ~54% | acs.org |

| 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (Polymorph 2) | Crystal | - | ~36% | acs.org |

| This compound (DSA) Organic Dots | Aqueous Suspension (PSMA matrix) | - | ~28.9% | nih.gov |

| Divinylanthracene-Containing Tetracationic Cyclophane | Solution | Deep-Red / NIR | - | acs.orgnih.gov |

Charge Transport and Electronic Communication Modeling

Marcus Theory for Charge Mobility in this compound Materials

Marcus theory is a cornerstone for describing electron transfer reactions and is widely used to model charge hopping in organic semiconductors. wikipedia.orgdiva-portal.org The theory provides a framework to calculate the rate of charge transfer between a donor and an acceptor molecule (or molecular sites). The hopping rate (k_et) is primarily dependent on two key parameters: the electronic coupling (or transfer integral, V) between the sites, and the reorganization energy (λ), which is the energy required to distort the geometry of the molecule and its surrounding environment upon charge transfer. diva-portal.orgscm.com

k_et ∝ |V|² exp(-λ / 4k_B T)

Where k_B is the Boltzmann constant and T is the temperature.

Computational studies on derivatives such as 9,10-bis((E)-2-(pyrid-n-yl)vinyl)anthracene (BPnVA) have utilized this framework to investigate their charge transport properties. researchgate.net By performing DFT calculations, researchers can determine the molecular geometries, reorganization energies, and electronic couplings. The reorganization energy consists of internal (molecular geometry relaxation) and external (polarization of the surrounding medium) components. The electronic coupling is highly sensitive to the distance and orientation between adjacent molecules. These calculations have shown that modifying the linkage between the this compound core and substituent groups can significantly impact charge transport properties. researchgate.net For instance, the choice of substituent can influence both the reorganization energy and the frontier molecular orbital energies, thereby tuning the material's suitability for either hole or electron transport. researchgate.netnih.gov

Table 2: Key Parameters in Marcus Theory for Charge Mobility

| Parameter | Description | Computational Method | Impact on Mobility |

|---|---|---|---|

| Reorganization Energy (λ) | The energy cost associated with the geometrical relaxation of the molecule and its environment upon accepting or donating a charge. diva-portal.org | DFT calculations on neutral and charged species. | Lower reorganization energy generally leads to higher mobility. |

| Electronic Coupling (V) | A measure of the strength of the electronic interaction between adjacent molecules, determined by the overlap of their frontier molecular orbitals. scm.com | DFT calculations on molecular pairs (dimers). | Higher electronic coupling leads to higher mobility. |

Spin Density Distribution Analysis in Redox-Active this compound Complexes

When a molecule like this compound is part of a larger complex and undergoes a redox reaction (oxidation or reduction), an unpaired electron is created, resulting in an open-shell radical species. The spatial distribution of this unpaired electron's spin is known as the spin density. Analyzing the spin density is critical for understanding the electronic structure, magnetic properties, and reactivity of these redox-active complexes. mdpi.com DFT calculations are the primary theoretical tool for mapping spin density distributions. mdpi.comnih.gov

In studies of divinylanthracene-bridged dinuclear ruthenium carbonyl complexes, computational and spectroscopic methods were combined to investigate the electronic properties upon oxidation. nih.gov The results from DFT calculations, supported by Electron Paramagnetic Resonance (EPR) spectroscopy, revealed that the highest occupied molecular orbital (HOMO) is primarily located on the divinylanthracene bridge. nih.gov Consequently, upon one-electron oxidation, the resulting spin density is largely centered on the bridging ligand rather than the metal centers. This "non-innocent" behavior of the divinylanthracene bridge, where it actively participates in the redox process, is a key finding. The analysis showed poor electronic conjugation through the 9,10-positions of the anthracene core in this specific complex, influencing the delocalization of the spin. nih.gov Understanding and controlling this spin distribution is essential for designing molecular wires and materials for spintronics. mdpi.com

Interplay between Electronic Structure and Supramolecular Assembly Conductivity

The conductivity of a material is not solely a property of the individual molecule but is profoundly influenced by how these molecules arrange themselves in the solid state. This arrangement, or supramolecular assembly, dictates the pathways available for charge transport. The interplay between the intrinsic electronic structure of this compound and its packing in a crystal or thin film is therefore a critical area of theoretical study.

Computational modeling demonstrates that the electronic coupling (V) between adjacent molecules is highly dependent on their relative orientation and distance. scm.com Different crystal polymorphs of the same compound can exhibit vastly different charge transport properties due to variations in their molecular packing. acs.orgresearchgate.net For example, a "face-to-face" π-stacking arrangement often leads to strong electronic coupling and efficient charge transport along the stacking direction, which is conducive to high conductivity. In contrast, a "herringbone" or edge-to-face packing might result in weaker electronic interactions.